molecular formula C7H10O3 B1660135 Ethyl 4-hydroxypent-2-ynoate CAS No. 72036-35-2

Ethyl 4-hydroxypent-2-ynoate

Cat. No.: B1660135
CAS No.: 72036-35-2
M. Wt: 142.15 g/mol
InChI Key: UHUSKECRWHTFMW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxypent-2-ynoate is a small molecule with a hydroxyl group and an acetylenic bond. This compound has a molecular weight of 140.14 g/mol and a melting point of -8°C. It is a clear, colorless liquid that is soluble in water and organic solvents, such as ethanol and acetone.

Preparation Methods

Ethyl 4-hydroxypent-2-ynoate can be synthesized by various methods, including Sonogashira coupling, Suzuki coupling, and Sharpless asymmetric epoxidation. These methods involve the reaction of 4-hydroxy-2-pentynoic acid with ethyl alcohol or ethyl iodide in the presence of a catalyst. The product can be purified by distillation or column chromatography. The compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS).

Chemical Reactions Analysis

Ethyl 4-hydroxypent-2-ynoate is highly reactive due to the presence of the acetylenic bond. It can undergo various chemical reactions, such as:

    Hydrogenation: The acetylenic bond can be reduced to form the corresponding alkene or alkane.

    Polymerization: The compound can undergo polymerization reactions to form larger molecules.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Common reagents and conditions used in these reactions include hydrogen gas and a palladium catalyst for hydrogenation, and oxidizing agents such as potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-hydroxypent-2-ynoate has diverse applications in scientific research. It is used in organic synthesis to explore bioactive molecules. Its unique structure, featuring both a hydroxyl group and an acetylenic bond, makes it a valuable intermediate in the synthesis of various complex molecules. Additionally, it is used in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxypent-2-ynoate exerts its effects is primarily through its reactivity. The acetylenic bond and hydroxyl group allow it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Ethyl 4-hydroxypent-2-ynoate can be compared with other similar compounds, such as:

    Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: This compound has a similar structure but lacks the acetylenic bond.

    Pentanoic acid, 2-hydroxy-, ethyl ester: This compound also lacks the acetylenic bond and has a different molecular weight.

    2-Pentynoic acid ethyl ester: This compound lacks the hydroxyl group.

The presence of both the hydroxyl group and the acetylenic bond in this compound makes it unique and highly reactive, allowing it to participate in a wider range of chemical reactions compared to its similar counterparts.

Properties

IUPAC Name

ethyl 4-hydroxypent-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)5-4-6(2)8/h6,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUSKECRWHTFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468381
Record name 2-Pentynoic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72036-35-2
Record name 2-Pentynoic acid, 4-hydroxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80468381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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